LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4'-azipentanamido)hexanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LC-SDA(NHS-LC-Diazirine) (succinimidyl 6-(4,4’-azipentanamido)hexanoate) is a heterobifunctional crosslinker that combines the properties of N-hydroxysuccinimide (NHS) ester and diazirine-based photoreaction chemistries. This compound is widely used in protein crosslinking and labeling due to its ability to conjugate amine-containing molecules with nearly any other functional group via long-wave UV-light activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LC-SDA(NHS-LC-Diazirine) involves the reaction of succinimidyl ester with diazirine-based photoreactive groups. The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds, while the diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) .
Industrial Production Methods
Industrial production of LC-SDA(NHS-LC-Diazirine) typically involves large-scale synthesis under controlled conditions to ensure high purity and yield. The compound is often stored in desiccated conditions to prevent moisture-induced degradation .
Chemical Reactions Analysis
Types of Reactions
LC-SDA(NHS-LC-Diazirine) undergoes several types of reactions, including:
Substitution Reactions: The NHS ester group reacts with primary amines to form covalent amide bonds.
Photoreactions: The diazirine group reacts with amino acid side chains or peptide backbones upon activation with UV light.
Common Reagents and Conditions
Reagents: Primary amines, amino acid side chains, peptide backbones.
Conditions: pH 7 to 9 for NHS ester reactions, long-wave UV light (330-370 nm) for diazirine reactions .Major Products
The major products formed from these reactions are covalent amide bonds and crosslinked proteins .
Scientific Research Applications
LC-SDA(NHS-LC-Diazirine) is extensively used in various scientific research applications, including:
Chemistry: Used for protein crosslinking to study protein-protein interactions and protein structure.
Biology: Employed in intracellular protein crosslinking due to its membrane-permeable properties.
Medicine: Utilized in drug delivery systems and diagnostic assays.
Industry: Applied in the development of biosensors and bioconjugates.
Mechanism of Action
The mechanism of action of LC-SDA(NHS-LC-Diazirine) involves two main steps:
Comparison with Similar Compounds
LC-SDA(NHS-LC-Diazirine) is unique due to its combination of NHS ester and diazirine-based photoreaction chemistries. Similar compounds include:
Succinimidyl 4-azidobenzoate (SAB): Uses phenyl azide-based photoreaction, which has lower photostability compared to diazirine.
Sulfo-SDA: Similar to LC-SDA but includes a charged group for enhanced membrane permeability.
LC-SDA(NHS-LC-Diazirine) stands out due to its superior photostability and efficiency in crosslinking reactions .
Properties
Molecular Formula |
C15H22N4O5 |
---|---|
Molecular Weight |
338.36 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[3-(3-methyldiazirin-3-yl)propanoylamino]hexanoate |
InChI |
InChI=1S/C15H22N4O5/c1-15(17-18-15)9-8-11(20)16-10-4-2-3-5-14(23)24-19-12(21)6-7-13(19)22/h2-10H2,1H3,(H,16,20) |
InChI Key |
DYNYVLFTFJHMCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(N=N1)CCC(=O)NCCCCCC(=O)ON2C(=O)CCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.